5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II)

説明

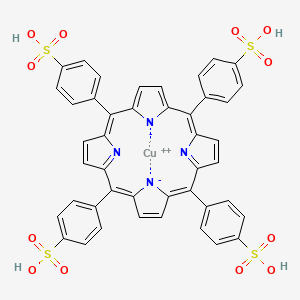

5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine Copper(II) is a complex porphyrin compound with a central copper ion coordinated to four sulfonatophenyl groups. Porphyrins are macrocyclic compounds known for their stability and ability to coordinate with various metal ions, making them valuable in numerous scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the condensation of pyrrole with 4-sulfonatophenyl aldehyde in the presence of a copper salt. The reaction typically requires acidic conditions and high temperatures to facilitate the formation of the porphyrin ring.

Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of oxo-derivatives.

Reduction: Reduction reactions can lead to the formation of reduced copper(I) species.

Substitution: Substitution reactions at the sulfonate groups can introduce various functional groups, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxo-derivatives: Resulting from oxidation reactions.

Reduced Species: Resulting from reduction reactions.

Functionalized Derivatives: Resulting from substitution reactions.

科学的研究の応用

Photodynamic Therapy (PDT)

TSPP-Cu(II) is primarily used in photodynamic therapy, a treatment that utilizes light-sensitive compounds to induce cell death in cancerous tissues. The compound absorbs light at specific wavelengths and generates reactive oxygen species (ROS) upon activation, which can effectively target and destroy tumor cells.

Case Study: PDT in Tumor Treatment

A study by Zhao et al. (2015) demonstrated the efficacy of TSPP-Cu(II) in PDT for treating tumors. The researchers utilized TSPP-Cu(II) combined with TiO₂ nanowhiskers to enhance the therapeutic effect through improved ROS generation. The findings indicated a significant reduction in tumor size following treatment, showcasing TSPP-Cu(II)'s potential as an effective PDT agent for cancer therapy .

Theranostics

Theranostics combines therapeutic and diagnostic capabilities into a single platform, allowing for personalized medicine approaches. TSPP-Cu(II) has been investigated for its role in the theranostics of rheumatoid arthritis.

Case Study: Theranostics in Rheumatoid Arthritis

In a study published by Zhao et al., TSPP-Cu(II) was incorporated into a theranostic framework for rheumatoid arthritis. The compound facilitated bio-imaging and targeted therapy, allowing clinicians to visualize disease progression while simultaneously administering treatment. This dual function enhances patient management and treatment outcomes .

Bio-imaging Applications

The ability of TSPP-Cu(II) to absorb light makes it suitable for bio-imaging applications. Its fluorescent properties allow for visualization of biological processes at the cellular level.

Case Study: Bio-imaging with TSPP-Cu(II)

Research has shown that TSPP-Cu(II) can be used as a fluorescent probe for imaging biological tissues. This application is particularly beneficial in tracking cellular interactions and monitoring the effects of therapeutic agents within living organisms .

作用機序

The compound exerts its effects primarily through its ability to coordinate with copper ions, which can participate in electron transfer reactions. The molecular targets and pathways involved include various biological molecules and enzymes that interact with the copper center.

類似化合物との比較

5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin (TPPS): Similar structure but without the central metal ion.

5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride (FeTPPS): Similar structure with iron instead of copper.

Uniqueness: The presence of the copper ion in 5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine Copper(II) imparts unique electronic and catalytic properties compared to its iron counterpart and the metal-free TPPS.

生物活性

5,10,15,20-Tetrakis(4-sulfonatophenyl)-21H,23H-porphine copper(II) (CuTPPS) is a synthetic porphyrin derivative known for its significant biological activity, particularly in the fields of photodynamic therapy (PDT) and antimicrobial applications. This article explores its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Overview of CuTPPS

- Chemical Structure : CuTPPS consists of a porphyrin core with four sulfonatophenyl groups and a central copper ion. Its molecular formula is with a molecular weight of approximately 934.99 g/mol.

- Properties : The presence of sulfonate groups enhances its solubility in water and facilitates interaction with biological molecules.

Photodynamic Therapy (PDT)

CuTPPS functions effectively as a photosensitizer in PDT, a treatment modality that utilizes light to activate photosensitive compounds to produce reactive oxygen species (ROS), leading to cellular damage and apoptosis in targeted cells.

- Mechanism : Upon light activation, CuTPPS generates singlet oxygen () and other ROS that induce oxidative stress in cells. This oxidative stress can trigger apoptotic pathways, making it a promising candidate for cancer treatment .

Antimicrobial Activity

CuTPPS has demonstrated potent antimicrobial properties against a range of pathogens, including antibiotic-resistant strains.

- Mode of Action : The compound's photodynamic properties allow it to disrupt microbial membranes upon irradiation, leading to cell death. Studies have shown that CuTPPS can effectively inhibit the growth of various bacteria under both light and dark conditions .

In Vitro Studies

- Cancer Cell Lines : In studies involving melanoma cell lines, CuTPPS was found to induce apoptosis via caspase activation and downregulation of anti-apoptotic proteins such as BCL-2. This suggests its potential role in cancer therapies .

- Antimicrobial Efficacy : Research indicates that CuTPPS exhibits high activity against Gram-positive and Gram-negative bacteria, making it a valuable agent in combating infections caused by resistant strains .

Case Studies

- A study on colorectal cancer (CRC) demonstrated that CuTPPS effectively reduced cell viability and induced ROS production in HT29 cell lines during PDT treatments. The results highlighted its potential as an alternative therapeutic strategy for CRC .

- Another investigation focused on the use of CuTPPS in combination with iron oxide nanoparticles for enhanced photodynamic effects showed improved therapeutic outcomes in melanoma models .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 934.99 g/mol |

| Solubility | Water soluble |

| Photodynamic Efficiency | High against various pathogens |

| Biological Activity | Effectiveness |

|---|---|

| Antimicrobial | Effective against resistant strains |

| Cancer Cell Apoptosis | Induces via ROS generation |

| Cellular Uptake | High |

特性

IUPAC Name |

copper;4-[10,15,20-tris(4-sulfophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4O12S4.Cu/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYAOHXWXCVHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)[N-]3)S(=O)(=O)O.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28CuN4O12S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。